molecular formula C10H9F6NO B13687131 2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

Cat. No.: B13687131
M. Wt: 273.17 g/mol
InChI Key: IZAWOGHVGXROPC-UHFFFAOYSA-N
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Description

2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is an organic compound that features a hexafluoroisopropanol group attached to an aminomethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-amino-2-methylphenol and hexafluoroacetone.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of hexafluoroacetone. A suitable solvent such as dichloromethane is used.

    Reaction Mechanism: The hexafluoroacetone reacts with the amino group of 5-amino-2-methylphenol to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Catalysts: Employing catalysts to increase the reaction rate and yield.

    Purification: Using techniques such as distillation or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hexafluoroisopropanol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted hexafluoroisopropanol derivatives.

Scientific Research Applications

2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its high electronegativity and stability.

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Amino-2-methylphenyl)-1,1,1-trifluoro-2-propanol: Similar structure but with fewer fluorine atoms.

    2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-butanol: Similar structure but with a longer carbon chain.

Uniqueness

2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is unique due to its high degree of fluorination, which imparts distinct chemical properties such as increased stability and reactivity compared to its less fluorinated analogs.

Properties

Molecular Formula

C10H9F6NO

Molecular Weight

273.17 g/mol

IUPAC Name

2-(5-amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C10H9F6NO/c1-5-2-3-6(17)4-7(5)8(18,9(11,12)13)10(14,15)16/h2-4,18H,17H2,1H3

InChI Key

IZAWOGHVGXROPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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